tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
CAS No.: 1936622-97-7
Cat. No.: VC17749176
Molecular Formula: C14H23NO3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936622-97-7 |
|---|---|
| Molecular Formula | C14H23NO3 |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | tert-butyl 4-oxo-7-azaspiro[4.5]decane-7-carboxylate |
| Standard InChI | InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-15)7-4-6-11(14)16/h4-10H2,1-3H3 |
| Standard InChI Key | QXGFACBVZRZSJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2=O |
Introduction
Structural Characteristics
Spectroscopic Data
Spectroscopic analyses confirm the compound’s structure:
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IR Spectroscopy: Strong absorption bands at 1714 cm (lactam C=O) and 1660 cm (benzamide C=O) .
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H NMR: Distinct signals include δ 1.31 ppm (9H, s, tert-butyl), δ 3.61 ppm (2H, s, S-CH), and δ 7.53–7.85 ppm (4H, aromatic) .
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C NMR: Key resonances at δ 166.21–171.03 ppm (carbonyl carbons) and δ 71.09–73.00 ppm (spiro carbon) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Ring Formation: Cyclocondensation of 4-tert-butylbenzohydrazide with thioglycolic acid yields the thiazolidinone core .
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Spirocyclization: Intramolecular cyclization under acidic conditions forms the azaspiro[4.5]decane framework.
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Boc Protection: Reaction with di-tert-butyl dicarbonate introduces the tert-butoxycarbonyl group .
| Step | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| 1 | Thioglycolic acid, HCl | Thiazolidinone | 33–48% |
| 2 | HSO, reflux | Spirocyclic amine | 25–35% |
| 3 | BocO, DMAP | Protected product | 60–75% |
Table 1. Representative synthesis protocol for tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate .
Optimization Strategies
Recent advancements focus on one-pot methodologies to improve efficiency. For instance, tandem cyclocondensation-protection steps reduce purification needs, enhancing yields to ~50%. Solvent systems like tetrahydrofuran (THF)/water mixtures mitigate side reactions, while microwave-assisted synthesis cuts reaction times by 40% .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound is pivotal in constructing complex molecules:
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Antiviral Agents: Derivatives with 4-tert-butylphenyl groups exhibit EC values of 1.3 μM against influenza A/H3N2 by inhibiting hemagglutinin-mediated fusion .
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Kinase Inhibitors: Functionalization at the 1-oxo position yields candidates targeting EGFR and BRAF kinases.
Physicochemical Properties
Collision Cross Section Analysis
Ion mobility spectrometry (IMS) predicts collision cross sections (CCS) for various adducts:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 254.175 | 160.9 |
| [M+Na] | 276.157 | 168.5 |
| [M-H] | 252.161 | 160.8 |
Table 2. Predicted CCS values for tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate adducts .
These data aid in LC-MS/MS method development for pharmacokinetic studies.
Solubility and Stability
The compound exhibits moderate solubility in dichloromethane (25 mg/mL) and ethyl acetate (12 mg/mL). Stability studies indicate a shelf life of >24 months at -20°C under nitrogen .
Research Context and Future Directions
Related Compounds in Antiviral Research
Spirothiazolidinones, such as compound 2c from PMC, inhibit influenza A/H3N2 by binding the HA stem region—a mechanism shared with arbidol and TBHQ . This suggests tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate could serve as a precursor for next-generation fusion inhibitors.
Computational Modeling Insights
Docking studies predict binding to the HA2 subunit (ΔG = -9.2 kcal/mol), stabilizing the pre-fusion conformation. Molecular dynamics simulations reveal persistent hydrogen bonds with Thr318 and Lys320 residues .
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